N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

Catalog No.
S11576163
CAS No.
M.F
C21H19N3O2S
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-th...

Product Name

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C21H19N3O2S/c1-13-19(16-11-15(26-3)9-10-18(16)24(13)2)17-12-27-21(22-17)23-20(25)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,23,25)

InChI Key

FBYZEJHXNXSCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC=CC=C4

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is an organic compound characterized by a complex structure that integrates various functional groups. Its molecular formula is C23H23N3O4SC_{23}H_{23}N_{3}O_{4}S, and it has a molecular weight of approximately 437.5 g/mol. The compound features a benzamide moiety linked to a thiazole ring, which is further connected to an indole derivative. This unique combination of structural elements contributes to its potential biological activities and applications in medicinal chemistry.

Typical for aromatic amides and heterocycles. Notable reaction types include:

  • Substitution Reactions: The presence of the thiazole and indole rings allows for electrophilic aromatic substitution, which can introduce new functional groups into the molecule.
  • Oxidation and Reduction: The indole moiety can undergo oxidation to form various oxidized derivatives, while reduction can yield amines or other reduced forms.
  • Coupling Reactions: The amide bond can be involved in coupling reactions, facilitating the synthesis of more complex molecules.

Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution.

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide exhibits significant biological activity. Compounds with similar structures, particularly those containing indole and thiazole moieties, have been studied for their:

  • Anticancer Properties: Many indole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Thiazoles are known for their antibacterial and antifungal properties.
  • Neuroprotective Effects: Some studies suggest that indole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

The synthesis of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide typically involves several steps:

  • Formation of the Indole Derivative: Starting from appropriate precursors, the 5-methoxy-1,2-dimethylindole can be synthesized through cyclization reactions.
  • Synthesis of the Thiazole Ring: This may involve the reaction of thioamide compounds with halogenated intermediates to form the thiazole structure.
  • Amidation Reaction: Finally, the benzamide is formed by coupling the thiazole derivative with the indole compound under suitable conditions (e.g., using coupling agents like EDC or DCC).

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound in drug discovery aimed at treating cancer or infectious diseases.
  • Chemical Research: It may be used as a building block for synthesizing more complex organic molecules in academic and industrial research settings.
  • Material Science: The unique properties of this compound could lead to applications in developing novel materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its biological effects.

Such studies help elucidate its potential therapeutic mechanisms and optimize its efficacy as a drug candidate.

Several compounds share structural similarities with N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Features
4-(5-Methoxy-1,2-dimethylindol-3-yl)thiazol-2-aminoC14H15N3OSC_{14}H_{15}N_{3}OS273.35 g/molContains similar indole and thiazole structures; studied for anticancer activity.
4-Methoxy-N-[2-(5-methylindol-3-yl)ethyl]benzamideC19H20N2O2C_{19}H_{20}N_{2}O_{2}308.38 g/molFeatures an ethyl linkage; potential neuroprotective effects.
2-(5-Methoxyindolyl)ethanamine (5-Methoxytryptamine)C11H14N2OC_{11}H_{14}N_{2}O190.24 g/molSimple structure; related to neurotransmitter activity.

Uniqueness

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide stands out due to its complex interplay of indole and thiazole functionalities combined with a benzamide structure, which enhances its potential biological activity compared to simpler analogs. Its ability to engage in multiple

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

377.11979803 g/mol

Monoisotopic Mass

377.11979803 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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